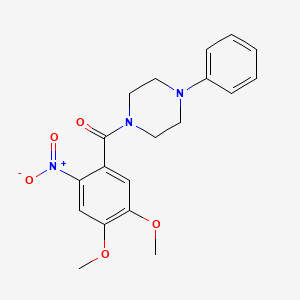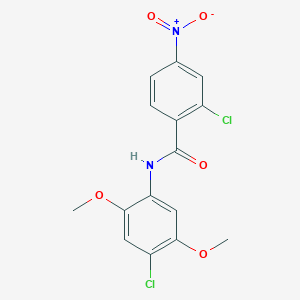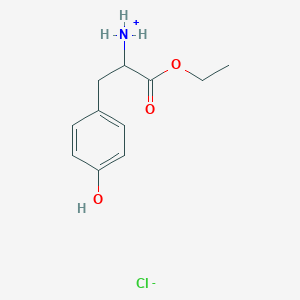
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine
Vue d'ensemble
Description
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine, also known as DNBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DNBP is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine acts as a selective antagonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as mood regulation and cognition. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine binds to the receptor site and prevents the activation of the receptor by serotonin, which is the endogenous ligand for the 5-HT2A receptor. This results in a decrease in the downstream signaling pathways that are involved in the physiological processes regulated by the 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has been found to have various biochemical and physiological effects in vitro and in vivo. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, resulting in a decrease in the release of various neurotransmitters such as dopamine and glutamate. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has also been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has various advantages and limitations for lab experiments. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine is a selective antagonist of the 5-HT2A receptor, which makes it a valuable tool for studying the physiological processes regulated by this receptor. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has also shown potential in inhibiting the growth of cancer cells in vitro, making it a promising candidate for cancer research. However, 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Orientations Futures
There are various potential future directions for 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine research. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine could be further studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine could also be used as a tool for studying the physiological processes regulated by the 5-HT2A receptor and its downstream signaling pathways. Further studies could also be conducted to understand the potential side effects and toxicity of 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine in vivo.
Applications De Recherche Scientifique
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has been found to act as an inhibitor of the serotonin receptor 5-HT2A, which is involved in various physiological processes such as mood regulation and cognition. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has also shown potential in inhibiting the growth of cancer cells in vitro, making it a promising candidate for cancer research.
Propriétés
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-17-12-15(16(22(24)25)13-18(17)27-2)19(23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBGMKHJLMAMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethoxy-2-nitrophenyl)(4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3459143.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B3459146.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3459167.png)
![ethyl {5-bromo-2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3459175.png)
![3-{[(2-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3459191.png)
![N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3459198.png)

![4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B3459204.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-phenoxyacetamide](/img/structure/B3459205.png)



